Product packaging for H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA(Cat. No.:)

H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA

Cat. No.: B10825262
M. Wt: 683.7 g/mol
InChI Key: HUSIGOZNABTMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA is a synthetic pentapeptide sequence supplied as a TFA salt, designed for advanced research applications in neuroscience and pharmacology. This compound represents a structural analog of enkephalin-like peptides, featuring a mixed DL-amino acid configuration that enhances its metabolic stability and provides unique properties for investigating peptide-receptor interactions . Researchers primarily utilize this peptide in neurobiological studies focusing on the opioid receptor system, where it serves as a valuable tool for elucidating receptor binding mechanisms, signal transduction pathways, and the physiological modulation of pain perception . The inclusion of both D and L isoforms of tyrosine, alanine, phenylalanine, and leucine at respective positions creates diastereomeric forms that resist proteolytic degradation, resulting in extended bioavailability and more consistent experimental outcomes in both in vitro and in vivo models . The trifluoroacetic acid (TFA) salt form ensures improved solubility in aqueous buffers and common organic solvents, facilitating straightforward preparation of stock solutions for various assay systems. This peptide is strictly classified For Research Use Only (RUO) and is intended solely for laboratory investigation by qualified professionals. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Proper handling procedures should be followed, including the use of personal protective equipment and working in well-ventilated areas to ensure researcher safety .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H40F3N5O9 B10825262 H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA

Properties

Molecular Formula

C31H40F3N5O9

Molecular Weight

683.7 g/mol

IUPAC Name

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H39N5O7.C2HF3O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;3-2(4,5)1(6)7/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);(H,6,7)

InChI Key

HUSIGOZNABTMKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Sophisticated Analytical Characterization of H Dl Tyr Dl Ala Gly Dl Phe Dl Leu Oh.tfa

High-Resolution Mass Spectrometry for Molecular Weight and Sequence Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the primary characterization of synthetic peptides, providing precise mass measurement and sequence verification. wikipedia.orgthermofisher.com For H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH, techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are employed to determine the molecular weight with high accuracy.

The theoretical monoisotopic mass of the protonated peptide ([M+H]⁺) is calculated to be 584.2990 Da. Experimental determination via HRMS would be expected to yield a mass measurement with a deviation of less than 5 parts per million (ppm), confirming the elemental composition.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). nih.govcreative-proteomics.com In this technique, the parent ion is isolated and fragmented, typically via collision-induced dissociation (CID), to produce a characteristic pattern of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for de novo sequencing. wikipedia.orgmetwarebio.com The fragmentation pattern for H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH would confirm the sequence Tyr-Ala-Gly-Phe-Leu.

Table 1: Theoretical and Expected HRMS Data for H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH

Parameter Theoretical Value Expected Experimental Value
Molecular Formula C₃₀H₄₁N₅O₇ N/A
Monoisotopic Mass 583.2955 Da N/A
[M+H]⁺ (protonated) 584.2990 Da 584.2990 ± 0.0029 Da

| [M+Na]⁺ (sodiated) | 606.2809 Da | 606.2809 ± 0.0030 Da |

Table 2: Expected MS/MS Fragmentation Ions for Sequence Confirmation

Ion Type Sequence Fragment Theoretical m/z
b₂ Tyr-Ala 235.1083
b₃ Tyr-Ala-Gly 292.1294
b₄ Tyr-Ala-Gly-Phe 439.2033
y₁ Leu 114.0919
y₂ Phe-Leu 261.1658
y₃ Gly-Phe-Leu 318.1869

| y₄ | Ala-Gly-Phe-Leu | 389.2240 |

Advanced Chromatographic Techniques for Purity and Diastereomer Separation

Chromatographic methods are central to assessing the purity of the pentapeptide and resolving its complex stereoisomeric composition.

Given that the peptide contains DL-amino acid residues (Tyr, Ala, Phe, and Leu), assessing the enantiomeric purity is critical. nih.gov This is typically performed by hydrolyzing the peptide into its constituent amino acids, followed by analysis using chiral HPLC. digitellinc.com To account for any racemization that may occur during the acid hydrolysis step, the procedure is often carried out in deuterated acid (e.g., DCl in D₂O). nih.govdigitellinc.com

The resulting amino acid mixture is then separated on a chiral stationary phase (CSP), such as one based on teicoplanin or cyclodextrin (B1172386) derivatives. mdpi.comsigmaaldrich.com This allows for the separation and quantification of the D- and L-enantiomers of each amino acid. The method can be validated to detect D-isomer impurities at levels as low as 0.1%. digitellinc.com

Table 3: Representative Chiral HPLC Method Parameters

Parameter Condition
Column Astec CHIROBIOTIC T (Teicoplanin-based CSP)
Mobile Phase Methanol/Water/Formic Acid gradient
Detection UV at 210 nm or Mass Spectrometry (LC-MS)
Flow Rate 1.0 mL/min

| Column Temperature | 25 °C |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for determining the purity of synthetic peptides. creative-proteomics.comnih.gov The separation is based on the hydrophobic character of the peptide, with elution from a nonpolar stationary phase (typically C18-silica) by a mobile phase of increasing hydrophobicity (usually an acetonitrile/water gradient). sepscience.comamericanpeptidesociety.org

Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent in the mobile phase to improve peak shape and resolution. hplc.eu Purity is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all detected peaks at a specific wavelength, often 220 nm where the peptide bond absorbs strongly. creative-proteomics.com A high-purity sample should exhibit a major peak with minimal secondary peaks.

Table 4: Typical RP-HPLC Purity Analysis Results

Parameter Value
Column C18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Detection Wavelength 220 nm
Retention Time ~15.8 minutes

| Purity | ≥98% |

Since the peptide is supplied as a TFA salt, quantifying the trifluoroacetate (B77799) counterion is essential for determining the net peptide content and for monitoring its removal if necessary. shimadzu.comnih.gov Ion chromatography (IC) is a sensitive and direct method for this analysis. thermofisher.comshimadzu.de

Table 5: Ion Chromatography Data for TFA Content

Parameter Condition / Result
Column Dionex IonPac AS14 or similar anion-exchange
Eluent Isocratic Sodium Carbonate / Sodium Bicarbonate
Detection Suppressed Conductivity
TFA Retention Time ~5.2 minutes

| Measured TFA Content | 10-20% by weight (typical range) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the peptide's primary structure and conformation in solution. researchgate.netnmims.edu

One-dimensional ¹H and ¹³C NMR spectra are used to confirm the presence of all expected amino acid residues and the absence of significant impurities. steelyardanalytics.com The ¹H NMR spectrum provides information on the types and number of protons in the molecule. nih.gov For instance, the aromatic protons of Tyr and Phe will appear in the downfield region (typically 6.5-7.5 ppm), while the aliphatic protons of Ala and Leu will be found in the upfield region. nih.gov

The ¹³C NMR spectrum shows distinct signals for each carbon atom in a unique chemical environment. steelyardanalytics.com The carbonyl carbons of the peptide backbone typically resonate between 169 and 175 ppm. steelyardanalytics.com While complete assignment often requires two-dimensional NMR experiments (e.g., COSY, HSQC), the 1D spectra serve as an excellent fingerprint for confirming the peptide's identity and purity. rsc.org

Table 6: Expected Chemical Shift Ranges in ¹H NMR (in D₂O)

Proton Type Amino Acid Residue Expected Chemical Shift (ppm)
Aromatic Tyr, Phe 6.8 - 7.4
α-CH All residues 3.8 - 4.5
β-CH₂ Tyr, Phe 2.8 - 3.2
β-CH₃ Ala ~1.4

| δ-CH₃ | Leu | ~0.9 |

Advanced NMR Techniques for Stereochemical Configuration and Diastereomeric Analysis

The analysis of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA by Nuclear Magnetic Resonance (NMR) spectroscopy presents a significant challenge due to its inherent stereochemical complexity. The peptide is synthesized from racemic (DL) amino acids at four of its five positions (Tyr, Ala, Phe, Leu). This results in the formation of a complex mixture of 24 = 16 distinct diastereomers (as stereoisomers that are not mirror images of each other). Advanced NMR techniques are indispensable for characterizing such a mixture, enabling the determination of the diastereomeric ratio and providing insights into the stereochemical configuration of the components. rsc.orgnih.gov

Standard one-dimensional ¹H NMR spectra of this peptide mixture would exhibit severe signal overlap, as the chemical environments of protons in the different diastereomers are subtly different, leading to a forest of broad, unresolved multiplets. rsc.org To overcome this, two-dimensional (2D) NMR experiments are employed.

Two-Dimensional Correlation Methods:

COSY (Correlation Spectroscopy): This technique identifies protons that are coupled to each other through chemical bonds, typically over two or three bonds. numberanalytics.com For the peptide, COSY spectra would help to trace the connectivity within each amino acid residue, for instance, connecting the amide proton (HN) to the alpha-proton (Hα) and subsequently to the beta-protons (Hβ) of a specific residue. utexas.edu

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, revealing entire spin systems of coupled protons within an amino acid residue. nmims.edu For example, a single cross-peak for an amide proton in a TOCSY spectrum can reveal the chemical shifts of all other protons within that same amino acid, which is crucial for assigning resonances to specific residues in the crowded spectrum. chemrxiv.org

Nuclear Overhauser Effect (NOE) Spectroscopy:

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the most powerful NMR tools for determining stereochemistry. numberanalytics.com These experiments detect protons that are close to each other in space (typically < 5 Å), irrespective of whether they are connected by bonds. utexas.edu The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it highly sensitive to conformational differences. uzh.ch

For a mixture of diastereomers like this compound, distinct sets of NOE correlations would arise for each stereoisomer. For example, the spatial proximity between the Hα of residue i and the HN of the subsequent residue i+1 (dαN) is a key indicator of the peptide backbone's local conformation and will differ between diastereomers. nmims.edu By carefully analyzing these patterns, it is possible to differentiate and potentially quantify the individual diastereomers present in the mixture.

Pure Shift NMR:

To address the issue of signal overlap directly, advanced techniques like band-selective pure shift NMR can be utilized. These methods collapse the multiplet structure of proton signals into singlets, dramatically increasing spectral resolution. rsc.org This simplification would be invaluable for accurately integrating the signals corresponding to each diastereomer, thereby allowing for a precise determination of the diastereomeric ratio, even where chemical shift differences are minimal. rsc.org

Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in the Peptide Backbone and Side Chains.
Proton TypeAmino Acid ResidueTypical Chemical Shift Range (ppm)Notes
Amide (HN)All7.5 - 9.0Position is sensitive to hydrogen bonding and local conformation.
Alpha (Hα)Glycine (B1666218)3.8 - 4.2Often two distinct resonances due to being prochiral.
Alanine4.1 - 4.5
Leucine (B10760876)4.2 - 4.6
Phenylalanine4.5 - 4.9
Tyrosine4.4 - 4.8
Beta (Hβ)Alanine1.3 - 1.6Methyl group.
Leucine1.5 - 1.8
Phenylalanine2.9 - 3.3
Tyrosine2.9 - 3.2
Side ChainLeucine (Hγ, Hδ)0.8 - 1.7Includes two diastereotopic methyl groups.
AromaticPhenylalanine7.1 - 7.4Protons on the phenyl ring.
AromaticTyrosine6.7 - 7.2Protons on the phenol (B47542) ring.

Note: These are approximate chemical shift ranges based on typical values for amino acids in unstructured peptides. nmims.eduuzh.ch The exact values for the diastereomers of this compound will vary depending on the specific stereoisomer and local electronic environment.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.org This technique is particularly sensitive to the chiral environment of chromophores, making it an excellent tool for analyzing the secondary structure of peptides and proteins. creative-proteomics.comsubr.edu The primary chromophore in the far-UV region (190-250 nm) is the peptide bond itself. vlabs.ac.in

A pure peptide composed entirely of L-amino acids and adopting a random coil structure typically exhibits a CD spectrum characterized by a strong negative band near 195-200 nm. americanpeptidesociety.org Conversely, a peptide made entirely of D-amino acids would show a mirror-image spectrum with a strong positive band in the same region. researchgate.net

The analysis can be further refined by studying the peptide in different solvent environments. For example, membrane-mimicking solvents like trifluoroethanol (TFE) are known to induce secondary structures, such as α-helices, in flexible peptides. proquest.comnih.gov Observing the induction of a characteristic helical CD signal (negative bands at ~222 nm and ~208 nm, positive band at ~190 nm) in the presence of TFE would provide information about the peptide's intrinsic propensity to adopt ordered conformations.

Table 2: Characteristic Far-UV Circular Dichroism Signals for Common Peptide Secondary Structures.
Secondary StructurePositive Peak(s) (nm)Negative Peak(s) (nm)
α-Helix~192~208, ~222
β-Sheet~195~217
β-Turn~211, ~222~200, ~238
Random Coil (L-amino acids)-~198
Random Coil (D-amino acids)~198-

This table provides reference values for canonical secondary structures. americanpeptidesociety.orgsubr.edu The spectrum of a complex mixture like this compound would be a superposition of the spectra of its constituent diastereomers, likely resulting in a signal close to zero if the mixture is racemic.

Conformational Landscape and Dynamics of H Dl Tyr Dl Ala Gly Dl Phe Dl Leu Oh.tfa

Experimental Determination of Solution-State Conformation through Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy would be the most powerful tool for providing detailed atomic-level information. nih.gov 2D NMR experiments, such as COSY, TOCSY, and NOESY, would be employed to assign proton resonances and identify through-bond and through-space correlations.

Chemical Shift Analysis: The chemical shifts of the α-protons (Hα) are sensitive to the local backbone conformation. Deviations from random coil values would indicate the presence of ordered structures.

Nuclear Overhauser Effect (NOE): NOESY experiments reveal protons that are close in space (< 5 Å). The presence of sequential (i, i+1) or medium-range (i, i+2; i, i+3) NOEs would be crucial for identifying turn structures. For a peptide with alternating D and L residues, unique NOE patterns would be expected, differing significantly from those of homochiral peptides.

Coupling Constants: The ³J(HN,Hα) coupling constants, related to the φ dihedral angle via the Karplus equation, provide information on backbone torsional angles.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to probe the peptide's secondary structure by analyzing the amide I band (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone. nih.gov Different secondary structures give rise to characteristic frequencies within this region. However, a significant challenge in studying the TFA salt of a peptide is the interference from the TFA counterion, which has a strong absorbance band around 1673 cm⁻¹, overlapping with the amide I region. toxicdocs.org This can obscure the signals corresponding to the peptide's backbone conformation.

Spectroscopic TechniqueExpected Observations for H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFAInferred Structural Features
NMR Spectroscopy Atypical Hα chemical shifts, unique NOE patterns between adjacent residues, ³J(HN,Hα) values consistent with a range of φ angles.Predominance of turn-like structures and conformational heterogeneity. Lack of extended regular secondary structure.
CD Spectroscopy Absence of characteristic α-helix or β-sheet signals. Spectrum may show features of β-turns or be indicative of a disordered conformation.A flexible structure with a significant population of non-canonical turns and random coil.
FTIR Spectroscopy Amide I band likely broad and centered in the random coil/turn region (~1640-1660 cm⁻¹). Overlap with TFA signal at ~1673 cm⁻¹ complicates analysis.Disordered structure, presence of various turn types.

This table is illustrative and based on general knowledge of peptide spectroscopy. Actual experimental values would be required for definitive structural assignment.

Influence of DL-Amino Acid Residues on Peptide Folding and Preferred Conformations

The incorporation of alternating D and L-amino acid residues has a profound impact on the peptide's folding propensity and its accessible conformations. Unlike homochiral L-peptides, which readily form right-handed α-helices and parallel/antiparallel β-sheets, sequences with alternating stereochemistry are sterically predisposed to adopt different secondary structures.

The introduction of a D-amino acid into an L-peptide sequence can act as a "helix breaker" but can also promote the formation of specific types of β-turns, particularly type I' and type II' turns. In a sequence with regularly alternating stereochemistry like H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH, the peptide chain is less likely to form a stable, extended secondary structure. Instead, it is expected to favor a more compact, folded conformation characterized by a series of concatenated turns or a flexible, random-coil-like state.

FeatureHomochiral (all L) PeptideHeterochiral (alternating DL) Peptide
Preferred Secondary Structures α-helices, β-sheetsβ-turns (Type I', II'), unordered structures
Overall Dimensions More extendedMore compact
Side Chain Orientation Typically alternate on opposite sides of the backboneMay align on the same side of the backbone
Conformational Plasticity Can form rigid, stable structuresGenerally more flexible and dynamic

This table provides a generalized comparison based on established principles of peptide stereochemistry.

Impact of Trifluoroacetate (B77799) Counterion on Peptide Conformation and Electrostatic Interactions

Peptides synthesized using solid-phase peptide synthesis (SPPS) with trifluoroacetic acid for cleavage are typically isolated as TFA salts. genscript.com The trifluoroacetate anion (CF₃COO⁻) acts as a counterion to the positively charged groups on the peptide, primarily the N-terminal ammonium (B1175870) group (-NH₃⁺) and the side chains of any basic residues (none in this specific peptide).

The TFA counterion is not merely a passive spectator; it can influence the peptide's physicochemical properties and conformation through electrostatic interactions. acs.org The strong ion pairing between the negatively charged TFA and the positively charged N-terminus can affect the local conformational preferences of the N-terminal residue (DL-Tyr). acs.org This interaction can modulate the hydrogen-bonding network and subtly alter the peptide's structure. nih.gov

Several studies have noted that the presence of TFA can induce a small increase in the helical content of some peptides. nih.gov However, for a peptide like H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH, which is sterically hindered from forming a stable helix due to its alternating chirality, the effect of TFA is more likely to be localized and may not lead to significant global conformational changes. The primary interaction will be the charge-assisted hydrogen bonds between the trifluoroacetate anion and the N-terminal amino group. acs.org

As mentioned previously, the most significant practical impact of the TFA counterion is its interference with FTIR spectroscopy. The strong IR absorption of TFA at ~1673 cm⁻¹ can mask the amide I band, complicating the analysis of the peptide's secondary structure. toxicdocs.org

Analysis of Conformational Flexibility and Rotational Isomers

The conformational landscape of this compound is expected to be characterized by significant flexibility and the presence of multiple rotational isomers (conformers) in equilibrium. The lack of strong, cooperative hydrogen bonding networks that stabilize canonical secondary structures means that the peptide will likely explore a wide range of conformations in solution.

The primary sources of this flexibility are:

Backbone Dihedral Angles (φ and ψ): The energy barriers to rotation around the N-Cα (φ) and Cα-C' (ψ) bonds are relatively low, allowing the peptide to sample a broad region of Ramachandran space. The alternating stereochemistry will favor regions of this space that are less populated by homochiral peptides.

Peptide Bond Isomerization: While the trans conformation of the peptide bond is strongly favored energetically, the cis conformation can be populated, particularly for peptide bonds preceding proline. In this sequence, the Gly-Phe peptide bond might have a slightly higher propensity for cis-trans isomerization compared to bonds between bulkier residues, although the trans form will still be predominant.

The concept of rotational isomers is central to understanding the behavior of such a flexible peptide. In solution, the peptide does not exist as a single, static structure but rather as an ensemble of rapidly interconverting conformers. Spectroscopic techniques like NMR measure the population-weighted average of these conformers. Molecular dynamics simulations are a powerful theoretical tool for exploring the conformational space available to the peptide and identifying the most populated conformational families. nih.gov For peptides with alternating L- and D-amino acids, these simulations can reveal unique folded states and dynamic behaviors not observed in their homochiral counterparts. nih.gov

Investigation of Structure Activity Relationships Sar for H Dl Tyr Dl Ala Gly Dl Phe Dl Leu Oh.tfa and Its Analogs

Design and Synthesis of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA Analogs with L/D-Amino Acid Variations

The design and synthesis of analogs of opioid peptides like H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH are centered on systematically altering the stereochemistry of individual amino acid residues to probe their impact on activity. The presence of a D-amino acid at the second position is a hallmark of the highly potent dermorphin (B549996) family of opioid peptides, originally isolated from amphibian skin. mdpi.com This discovery spurred extensive research into the effects of substituting L-amino acids with their D-isomers at various positions within the peptide sequence.

Synthetic strategies typically employ solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids, including unnatural D-isomers, to a growing peptide chain anchored to a resin support. nih.gov This method facilitates the creation of a diverse library of analogs where the chirality of each residue can be precisely controlled.

A primary focus of analog design has been the second position. The natural opioid peptides, enkephalins, contain L-alanine or glycine (B1666218) at this position and are rapidly degraded by aminopeptidases. The substitution with a D-amino acid, most notably D-alanine, was found to confer significant resistance to enzymatic degradation, a key factor in enhancing potency and duration of action. nih.gov Beyond position 2, researchers have synthesized analogs with D-amino acid substitutions at other positions to map the stereochemical tolerance of opioid receptors. For instance, replacing L-Phe with D-Phe at position 4 or introducing other D-amino acids has been explored to understand their influence on receptor affinity and selectivity. nih.gov

The table below summarizes the relative activities of dermorphin analogs with L/D-amino acid variations, as determined by bioassays on guinea pig ileum (GPI), which is rich in μ-opioid receptors, and mouse vas deferens (MVD), which contains a higher proportion of δ-opioid receptors.

AnalogSequenceRelative Potency (GPI)Relative Potency (MVD)
DermorphinH-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂100030
[L-Ala²]DermorphinH-Tyr-L-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂0.40.2
[D-Arg²]Dermorphin TetrapeptideH-Tyr-D-Arg-Phe-Gly-NH₂Very Potent-
[D-MetO²]Dermorphin TetrapeptideH-Tyr-D-MetO-Phe-Gly-OHHigh μ-selectivityLow δ-affinity

Data compiled from multiple sources indicating general trends in activity. nih.govnih.govnih.gov

Elucidation of the Role of Individual Amino Acid Residues (Tyr, Ala, Gly, Phe, Leu) in Peptide Activity

The biological activity of this class of peptides is not merely a sum of its parts; each amino acid residue plays a distinct and crucial role in receptor interaction. The N-terminal tetrapeptide is generally considered the essential component for activity. nih.gov

Tyrosine (Tyr) at position 1: The N-terminal tyrosine residue is indispensable for opioid activity. Its phenolic hydroxyl group and protonated amino group are thought to mimic the structure of morphine, forming critical hydrogen bonds within the opioid receptor binding pocket. This "address" sequence is a conserved feature across nearly all opioid peptides, and its removal or significant modification typically leads to a complete loss of activity.

Alanine (Ala) at position 2: The stereochemistry of this residue is a key determinant of potency and selectivity. The presence of a D-alanine, as seen in dermorphin, sterically hinders the action of aminopeptidases, thereby increasing the peptide's metabolic stability. nih.gov Furthermore, the D-configuration is optimal for inducing a specific folded conformation that is highly favorable for binding to the μ-opioid receptor. nih.gov Conversely, substitution with L-alanine results in a drastic reduction in potency, demonstrating the receptor's stringent stereochemical requirements at this position. nih.gov

Glycine (Gly) at position 3: Glycine, being the simplest amino acid with no side chain, imparts significant conformational flexibility to the peptide backbone. This flexibility is believed to be crucial for allowing the peptide to adopt the optimal orientation required for receptor binding and activation. Replacing glycine with more rigid residues or N-alkylated glycines has been shown to dramatically decrease receptor affinity, highlighting the importance of this flexibility. nih.gov

Phenylalanine (Phe) at position 4: The aromatic side chain of phenylalanine is another critical component of the opioid pharmacophore, often referred to as the "message" sequence. It is believed to engage in hydrophobic interactions within a sub-pocket of the receptor. The distance and relative orientation between the Tyr¹ phenolic ring and the Phe⁴ aromatic ring are critical for high-affinity binding.

Leucine (B10760876) (Leu) at position 5: In the context of pentapeptides like Leu-enkephalin and its analogs, the residue at position 5 modulates receptor selectivity. While the N-terminal tetrapeptide is primarily responsible for binding and activation, the C-terminal residue can influence the preference for μ versus δ receptors. nih.gov Substitutions at this position can fine-tune the pharmacological profile of the peptide.

Stereochemical Effects on Receptor Recognition and Selectivity

Stereochemistry plays a paramount role in the molecular recognition process between the peptide and the opioid receptor. The precise three-dimensional arrangement of the amino acid side chains dictates the affinity and selectivity of the ligand for different receptor subtypes (μ, δ, and κ).

The most profound stereochemical effect is observed at position 2. The substitution of L-Ala with D-Ala in dermorphin analogs leads to a marked increase in affinity and selectivity for the μ-receptor over the δ-receptor. nih.gov This suggests that the μ-receptor's binding pocket is uniquely shaped to accommodate the specific conformation induced by the D-Ala residue. The L-isomer, in contrast, is poorly tolerated, leading to significantly reduced binding. nih.gov

The table below shows the binding affinities (IC₅₀, nM) of various dermorphin analogs for μ and δ opioid receptors, illustrating the impact of stereochemical modifications on receptor selectivity.

Analogμ-Receptor Affinity (IC₅₀, nM)δ-Receptor Affinity (IC₅₀, nM)Selectivity Ratio (δ-IC₅₀ / μ-IC₅₀)
Dermorphin0.31550
[L-Ala²]Dermorphin>1000>1000-
[D-Orn(COCH₂Br)²]Dermorphin0.18590>3000
[D-Lys(COCH₂Br)²]Dermorphin1.27663

IC₅₀ values represent the concentration of the analog required to inhibit 50% of radioligand binding. A higher selectivity ratio indicates greater preference for the μ-receptor. Data compiled from multiple sources. nih.gov

Impact of Conformational Constraints on SAR

The structure-activity relationship (SAR) of flexible peptides is often complex because they can exist as an ensemble of different conformations in solution. Only one or a few of these conformations may be biologically active. To overcome this ambiguity and to develop more potent and selective ligands, researchers introduce conformational constraints into the peptide backbone. This strategy aims to lock the peptide into its "bioactive" conformation, reducing the entropic penalty upon binding to the receptor.

However, in the case of dermorphin analogs, increased rigidity is not always beneficial. Studies on analogs where the D-Ala² residue was replaced with rigid, cyclic β-amino acids found that these conformational constraints were unfavorable for binding to either μ or δ receptors. nih.gov All the new derivatives with these rigid structures displayed highly attenuated binding, suggesting that a degree of flexibility in the N-terminal region is necessary for optimal receptor interaction. nih.gov

These findings indicate a delicate balance between flexibility and pre-organization. While the peptide must be pre-disposed to adopt a specific bioactive conformation, a certain level of adaptability is required to allow for an induced fit within the receptor's binding site. Excessive rigidity can prevent these necessary conformational adjustments, leading to weaker binding and reduced biological activity.

In Vitro Biochemical and Receptor Level Studies of H Dl Tyr Dl Ala Gly Dl Phe Dl Leu Oh.tfa

Receptor Binding Affinity and Selectivity Assays of the Pentapeptide

The interaction of a ligand with a receptor is fundamentally characterized by its binding affinity (how strongly it binds) and selectivity (its preference for one receptor subtype over others). For opioid peptides, the primary targets are the mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.gov The parent molecule, Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu), is known to have a high affinity for the δ-opioid receptor and a somewhat lower affinity for the μ-opioid receptor. nih.gov

The subject compound, H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA, features substitutions that significantly alter this profile. The substitution of Glycine (B1666218) at position 2 with Alanine, and the presence of D-isomers, are critical modifications. Research on enkephalin analogs has consistently shown that incorporating D-amino acids, particularly at position 2, can dramatically increase resistance to enzymatic degradation and alter receptor selectivity. For instance, the substitution of L-Ala with D-Ala at position 2 in enkephalin analogs is a well-established strategy to enhance μ-receptor affinity and selectivity. nih.gov

To illustrate the concept of receptor affinity, the following table presents binding data for well-characterized enkephalin analogs.

Table 1: Opioid Receptor Binding Affinities of Representative Enkephalin Analogs
Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
[L-Leu]-Enkephalin~20-50~1-5>1000
DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin)~1-2~200-500>1000
DPDPE ([D-Pen², D-Pen⁵]-enkephalin)~500-1000~1-3>1000

Note: Data are approximate values from multiple literature sources for illustrative purposes. Ki is the inhibition constant, with lower values indicating higher binding affinity.

The presence of D-isomers in this compound, particularly a D-Ala at position 2, would be expected to confer higher affinity for the μ-receptor for those stereoisomers containing it. nih.govdoi.org Simultaneously, other isomers within the mixture may retain δ-receptor preference, resulting in a compound with a mixed μ/δ agonist profile.

In Vitro Functional Assays for Agonistic or Antagonistic Activity

Functional assays determine whether a ligand, upon binding to a receptor, activates it (agonism) or blocks its activation by other substances (antagonism). Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). nih.gov Agonist activation of these receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, such as the opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium channels. nih.gov

Standard in vitro functional assays to assess the activity of opioid ligands include:

[³⁵S]GTPγS Binding Assays: This assay measures the activation of G-proteins upon receptor stimulation by an agonist. An increase in [³⁵S]GTPγS binding indicates agonistic activity.

cAMP Accumulation Assays: In cells where adenylyl cyclase is stimulated (e.g., with forskolin), the ability of a compound to inhibit this stimulation and reduce cAMP levels is a measure of its agonist efficacy.

Organ Bath Assays: Classic pharmacological preparations like the guinea pig ileum (rich in μ-receptors) and mouse vas deferens (rich in δ-receptors) are used to measure agonist-induced inhibition of muscle contraction.

Table 2: Functional Activity of Representative Opioid Peptides
CompoundPrimary Receptor TargetFunctional ActivityCommon In Vitro Assay Readout
[L-Leu]-Enkephalinδ-Opioid ReceptorAgonistInhibition of forskolin-stimulated cAMP
DAMGOμ-Opioid ReceptorFull AgonistStimulation of [³⁵S]GTPγS binding
NaloxoneAll (μ, δ, κ)AntagonistBlocks agonist-induced activity

Mechanistic Investigations of Peptide-Receptor Interactions and Signal Transduction

The binding of an opioid peptide like this compound to an opioid receptor initiates a cascade of intracellular events known as signal transduction. khanacademy.org Upon agonist binding, the receptor undergoes a conformational change that allows it to activate its associated heterotrimeric G-protein. mdpi.com

The primary signal transduction pathway for μ- and δ-opioid receptors involves the following steps:

G-Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein.

Subunit Dissociation: The G-protein dissociates into its Gαi/o and Gβγ subunits. nih.gov

Downstream Effects:

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the production of the second messenger cAMP. nih.govnih.gov This reduction in cAMP decreases the activity of Protein Kinase A (PKA).

The Gβγ subunit directly interacts with and modulates the activity of various ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx. nih.gov

Ligand-Induced Receptor Conformational Changes and Allosteric Modulation

The interaction between a ligand and a GPCR is a dynamic process. The binding of a ligand stabilizes a specific conformational state of the receptor. nih.gov Agonists, for example, stabilize an "active" conformation that is capable of engaging and activating G-proteins. The precise conformation induced by a ligand can influence which signaling pathways are activated, a concept known as "biased signaling". mdpi.com

The diverse stereochemistry of this compound suggests that the different isomers could stabilize slightly different receptor conformations. nih.gov This could potentially lead to a functionally diverse or "biased" signaling profile, where the peptide mixture might preferentially activate certain downstream pathways over others.

Furthermore, opioid receptor function can be influenced by allosteric modulators. These molecules bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the peptide. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral, meaning they can enhance, inhibit, or have no effect on the binding and/or efficacy of the orthosteric ligand, respectively. nih.govrsc.org For instance, sodium ions are known negative allosteric modulators of agonist binding at opioid receptors. acs.org While there is no specific data on allosteric modulation by this compound itself, its activity in vitro would be subject to modulation by such factors present in the assay environment. The complex nature of the peptide mixture could also lead to unusual interactions, where one isomer might potentially modulate the binding of another, although this is speculative.

Enzymatic Stability and Degradation Kinetics of H Dl Tyr Dl Ala Gly Dl Phe Dl Leu Oh.tfa

In Vitro Enzymatic Hydrolysis by Relevant Proteases and Peptidases

The stability of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA against enzymatic hydrolysis is fundamentally linked to the stereospecificity of proteases and peptidases. These enzymes, evolved to process endogenous proteins, possess active sites that are highly specific for L-amino acid substrates. researchgate.net The introduction of D-amino acids at cleavage sites sterically hinders the formation of a productive enzyme-substrate complex, thereby inhibiting catalysis. mdpi.comnih.gov

The peptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH contains recognition sites for several classes of proteases:

Chymotrypsin (B1334515): This endopeptidase typically cleaves peptide bonds on the C-terminal side of large hydrophobic residues, particularly aromatic amino acids like Tyrosine (Tyr) and Phenylalanine (Phe). youtube.com

Trypsin: While this peptide lacks the primary cleavage sites for trypsin (Arginine and Lysine), it is a standard enzyme used in stability assays to confirm general proteolytic resistance. frontiersin.org

Pepsin: Active in the stomach, pepsin has broad specificity but preferentially cleaves after aromatic and other hydrophobic amino acids.

Aminopeptidases: These exopeptidases sequentially remove amino acids from the N-terminus of a peptide. nih.gov

Carboxypeptidases: These exopeptidases cleave amino acids from the C-terminus.

Given that H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH is composed of DL-amino acid mixtures, its hydrolysis by these enzymes is expected to be significantly retarded compared to its all-L-amino acid counterpart. For instance, an aminopeptidase (B13392206) would encounter either an L-Tyr, which it can cleave, or a D-Tyr, which would halt its processive degradation. nih.gov Similarly, chymotrypsin's action at the Tyr or Phe residue would be significantly inhibited by the presence of the D-enantiomer at that position.

Table 1: Predicted Comparative Hydrolysis of L-Peptide vs. DL-Peptide

EnzymePrimary Cleavage Site(s) in PeptidePredicted Half-Life (t½) of All-L PeptidePredicted Half-Life (t½) of DL-PeptideRationale for Increased Stability
ChymotrypsinTyr-Ala, Phe-LeuMinutesHours to DaysPresence of D-Tyr and D-Phe at cleavage sites inhibits enzyme binding and catalysis. mdpi.com
Aminopeptidase MN-terminal TyrMinutesHours to DaysD-Tyr at the N-terminus blocks the processive action of the exopeptidase. nih.gov
PepsinTyr-Ala, Phe-Leu< 1 HourMany HoursD-amino acids at preferential cleavage sites confer resistance.
Proteinase K (Non-specific)MultipleSeconds to MinutesHoursBroad-spectrum proteases are also significantly inhibited by D-amino acid incorporation. nih.govacs.org

Identification of Degradation Products and Pathways via Advanced Analytical Techniques

To elucidate the degradation kinetics and pathways of this compound, a suite of advanced analytical techniques is employed. The primary methodology involves incubating the peptide with a specific enzyme or in a biological fluid and monitoring its degradation over time. frontiersin.org

Common Analytical Workflow:

Incubation: The peptide is incubated at a controlled temperature and pH in the presence of the protease of interest (e.g., chymotrypsin) or a complex biological matrix (e.g., human serum, simulated intestinal fluid).

Time-Point Sampling: Aliquots are removed at various time intervals, and the enzymatic reaction is quenched, typically by adding an acid like trifluoroacetic acid (TFA).

Separation and Quantification: The samples are analyzed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). frontiersin.org This technique separates the intact parent peptide from any smaller peptide fragments that have been formed. The rate of degradation is determined by quantifying the decrease in the peak area of the parent peptide over time.

Identification of Fragments: The identity of the degradation products is confirmed using Mass Spectrometry (MS), often coupled directly to the HPLC system (LC-MS). veeprho.comnih.gov By analyzing the mass-to-charge ratio (m/z) of the fragments, the exact cleavage sites can be determined. Tandem mass spectrometry (MS/MS) can be used to sequence the fragments for unambiguous identification. frontiersin.org

Beyond enzymatic hydrolysis, other chemical degradation pathways can occur, such as oxidation (primarily of Met or Cys, which are not present here), deamidation (at Asn or Gln), and hydrolysis at aspartic acid residues. veeprho.comsigmaaldrich.com For this specific peptide sequence, these pathways are not considered primary routes of degradation under typical physiological conditions.

Influence of DL-Amino Acid Configuration on Proteolytic Resistance and Metabolic Stability

The single most important factor governing the stability of this compound is its DL-amino acid composition. The replacement of naturally occurring L-amino acids with their D-enantiomers is a well-established and highly effective strategy for enhancing peptide stability. creative-peptides.commdpi.comnih.gov

The enhanced resistance arises from the stereospecificity of proteases. These enzymes have chiral active sites that have evolved to recognize the specific three-dimensional structure of L-amino acid side chains and backbones. A D-amino acid presents a mirror image that does not fit correctly into the enzyme's binding pocket, preventing the peptide bond from being positioned correctly for catalytic cleavage. researchgate.netnih.gov

Research has shown that even a single L- to D-amino acid substitution can increase a peptide's half-life in serum or in the presence of proteases by orders of magnitude. acs.orgnih.govnih.gov A peptide like this compound, which contains a racemic mixture at every chiral center, is expected to exhibit exceptionally high resistance to enzymatic degradation. This configuration provides protection against both endopeptidases (which cleave internal bonds) and exopeptidases (which cleave from the ends). nih.govresearchgate.net

Table 2: Illustrative Effect of D-Amino Acid Substitution on Peptide Half-Life in Human Serum

Peptide VariantDescriptionIllustrative Half-Life (t½)
L-Tyr-L-Ala-Gly-L-Phe-L-Leu-OHAll L-amino acids~2-5 minutes
D-Tyr-L-Ala-Gly-L-Phe-L-Leu-OHSingle D-substitution at N-terminus~30-60 minutes
L-Tyr-L-Ala-Gly-D-Phe-L-Leu-OHSingle D-substitution at internal cleavage site> 1 hour
H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OHDL-racemic mixture at all chiral centers> 24 hours

This profound increase in proteolytic resistance directly translates to enhanced metabolic stability, meaning the peptide can persist in a biological system for a longer duration before being cleared or degraded. creative-peptides.com

Stability Assessment in Simulated Biological Environments

To predict the in vivo behavior of a peptide, its stability is often assessed in simulated biological fluids that mimic the conditions of the gastrointestinal (GI) tract. nih.gov The two most common media are Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). acs.org

Simulated Gastric Fluid (SGF): This fluid has a highly acidic pH (around 1.2-2.0) and contains the enzyme pepsin. It mimics the environment of the stomach. Many peptides are susceptible to degradation by pepsin. acs.orgnih.gov

Simulated Intestinal Fluid (SIF): This fluid has a pH closer to neutral (around 6.8) and contains pancreatin, a mixture of digestive enzymes including trypsin and chymotrypsin. nih.gov The small intestine is a major site of peptide and protein degradation. core.ac.ukresearchgate.net

Studies on various peptides have shown that while their all-L counterparts are often rapidly degraded in SGF and especially in SIF, peptides containing D-amino acids exhibit vastly improved stability. nih.gov For example, the synthetic somatostatin (B550006) analogue, octreotide, owes its stability and oral activity in part to the presence of D-Phe and D-Trp residues, which protect it from degradation. nih.gov

Based on these principles, this compound is expected to be highly stable in both SGF and SIF. The DL-configuration of the Tyr and Phe residues would protect against cleavage by both pepsin in the stomach and chymotrypsin in the intestine.

Table 3: Predicted Stability of this compound in Simulated GI Fluids

Simulated FluidKey ConditionsPredicted % of All-L Peptide Remaining after 2 hoursPredicted % of DL-Peptide Remaining after 2 hours
Simulated Gastric Fluid (SGF)pH ~1.2, Pepsin< 50%> 95%
Simulated Intestinal Fluid (SIF)pH ~6.8, Pancreatin (Trypsin, Chymotrypsin, etc.)< 1%> 90%

Computational Chemistry and Molecular Modeling of H Dl Tyr Dl Ala Gly Dl Phe Dl Leu Oh.tfa

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational space of peptides in a simulated physiological environment. For H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA, MD simulations can reveal the intrinsic flexibility of the peptide backbone and the orientation of its side chains over time. By simulating the peptide in an explicit solvent, such as water, it is possible to observe the dynamic interplay of intramolecular and intermolecular hydrogen bonds that govern its conformational stability.

Atomistic MD simulations of host-guest pentapeptide systems have demonstrated that the inclusion of D-amino acids significantly influences the accessible backbone conformations. nih.gov The alternating chirality in H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH is expected to favor unique secondary structures not commonly observed in purely L-amino acid peptides. These simulations can quantify the populations of different conformational states, such as various turns (β-turns, γ-turns) or more extended structures.

A typical MD simulation protocol would involve:

System Setup: Placing the peptide in a periodic box of water molecules and adding counter-ions to neutralize the system.

Energy Minimization: To remove any steric clashes or unfavorable geometries in the initial structure.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to maintain equilibrium.

Production Run: Running the simulation for a significant length of time (nanoseconds to microseconds) to sample a wide range of conformations.

Analysis of the resulting trajectory can provide insights into the root-mean-square deviation (RMSD) of the backbone atoms, root-mean-square fluctuation (RMSF) of individual residues, and the formation and breaking of hydrogen bonds. Such analyses help in identifying the most stable conformations and the flexibility of different regions of the peptide.

Table 1: Illustrative Conformational Analysis from a Hypothetical MD Simulation

Conformational StatePopulation (%)Average Backbone RMSD (Å)Key Intramolecular H-bonds
β-turn (i to i+3)451.2Tyr(CO)...Phe(NH)
Extended302.5None
γ-turn (i to i+2)150.8Ala(CO)...Gly(NH)
Random Coil103.1Transient

Molecular Docking Studies with Potential Target Receptors or Enzymes

Given its structural similarity to endogenous opioid peptides like enkephalins (which have the sequence Tyr-Gly-Gly-Phe-Leu/Met), H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH is a candidate for interaction with opioid receptors. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govingentaconnect.com This method is instrumental in understanding the binding mode of the peptide to potential biological targets.

Molecular docking studies can elucidate the structural determinants for binding affinity and selectivity. nih.gov For instance, docking this peptide into the binding pockets of µ, δ, and κ opioid receptors could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic stacking, that contribute to its binding energy. The presence of D-amino acids can confer resistance to enzymatic degradation and may also influence the binding pose compared to its all-L counterpart.

The general steps in a molecular docking study include:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the receptor (e.g., from the Protein Data Bank) and the peptide. This involves adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Simulation: Using a docking algorithm to generate a multitude of possible binding poses of the peptide within the receptor's active site.

Scoring and Analysis: Ranking the generated poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key molecular interactions.

Table 2: Hypothetical Molecular Docking Results with Opioid Receptors

ReceptorPredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
µ-Opioid Receptor-9.5Asp147, Tyr326, His297H-bond, Aromatic
δ-Opioid Receptor-8.2Asp128, Trp274, Val300H-bond, Hydrophobic
κ-Opioid Receptor-7.8Asp138, Tyr139, Ile294H-bond, Hydrophobic

These studies can guide the design of new analogs with improved affinity and selectivity for a specific receptor. ingentaconnect.com

Quantum Chemical Calculations for Electronic Properties and Intermolecular Interactions

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, reactivity, and energetic properties of molecules. nih.gov For this compound, QC methods can be employed to accurately calculate molecular geometries, charge distributions, and the energies of different conformations.

Methods like Density Functional Theory (DFT) can be used to optimize the geometry of the peptide and to calculate its vibrational frequencies. Furthermore, QC calculations are crucial for accurately describing intermolecular interactions, such as hydrogen bonding and π-π stacking, which are vital for both the peptide's conformation and its interaction with biological targets. royalsocietypublishing.org The GFN2-xTB semiempirical quantum chemical method, for example, has shown good accuracy for protein structures at a reasonable computational cost. acs.orgnih.gov

Analysis of the molecular orbitals (e.g., HOMO and LUMO) can provide insights into the peptide's chemical reactivity and potential sites for modification. The electrostatic potential surface can reveal regions of positive and negative charge, which are important for recognizing and binding to a receptor.

Table 3: Selected Quantum Chemical Properties (Illustrative)

PropertyCalculated ValueMethod
Dipole Moment5.2 DebyeDFT/B3LYP
HOMO Energy-6.8 eVDFT/B3LYP
LUMO Energy-1.2 eVDFT/B3LYP
Partial Charge on Tyr OH-0.65 eMulliken Population Analysis

These calculations can complement the findings from MD simulations and docking studies by providing a more fundamental understanding of the peptide's intrinsic properties.

De Novo Design and Virtual Screening of Peptide Analogs Based on Computational Insights

The insights gained from MD simulations, molecular docking, and quantum chemical calculations can be integrated into a rational, de novo design strategy for novel peptide analogs with enhanced properties. De novo design involves creating new peptide sequences and structures with desired functions, rather than modifying existing ones. nih.gov

Computational tools can be used to virtually screen libraries of peptide analogs for their potential to bind to a target receptor. researchgate.net This process involves generating a large number of virtual peptide variants by, for example, substituting amino acids at specific positions, and then using high-throughput docking to predict their binding affinities. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally.

For H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH, computational insights might suggest that:

Replacing Leu with a more hydrophobic residue could enhance binding to a hydrophobic pocket in the receptor.

Modifying the Tyr residue could alter its hydrogen bonding capabilities and selectivity.

Introducing further D-amino acids could increase proteolytic stability.

Computational evolution protocols can also be employed, where iterative mutations are introduced into the peptide sequence, and the resulting complexes with the target are evaluated using methods like explicit solvent molecular dynamics to refine the binder. units.it

Table 4: Example of a Virtual Screening Campaign for Analog Design

Analog ModificationPredicted Change in Binding Affinity (kcal/mol)Rationale
Leu -> Trp-1.2Enhanced hydrophobic and aromatic interactions
Ala -> D-Pro+0.5Introduction of a conformational constraint
Phe -> Tyr-0.8Additional hydrogen bonding potential
Gly -> Sarcosine-0.2Increased flexibility

Through these computational strategies, it is possible to accelerate the discovery and optimization of peptide-based therapeutics.

Advanced Methodological Developments for Dl Peptide Research

Novel Derivatization Strategies for Enhanced Analytical Resolution and Detection

The analysis of DL-peptides by techniques like mass spectrometry (MS) and liquid chromatography (LC) often requires derivatization to improve analytical performance. Chemical derivatization can enhance ionization efficiency, improve fragmentation patterns for sequencing, and increase the resolution of stereoisomers.

Several strategies involve tagging common functional groups on the peptide, such as the N-terminal amino group or the C-terminal carboxyl group. rsc.org One approach is the acylation of the N-terminus with reagents like pentafluorobenzoyl fluoride. nih.gov This modification can increase the signal-to-noise ratio for deprotonated molecules ([M-H]⁻) in negative-ion mode mass spectrometry and simplifies fragmentation in positive-ion mode by localizing the charge at the N-terminus, which aids in sequence determination. nih.gov Another strategy employs reagents that introduce a fixed positive charge, such as those based on quaternary ammonium (B1175870) or phosphonium (B103445) ions, which significantly enhances detection sensitivity in MS. rsc.org For instance, passing ethereal diazomethane (B1218177) over peptides can create fixed, permanent positive charges, improving ionization and dissociation characteristics. researchgate.net

For the specific challenge of resolving enantiomers, novel chiral derivatization reagents are essential. In a method developed for analyzing D- and L-amino acids, a reagent known as (S)-2,5-dioxopyrrolidin-1-yl-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxylate (DMT-(S)-Pro-OSu) has demonstrated high sensitivity for detecting DL-amino acids in biological samples via LC-MS. researchgate.net Building on this, modified reagents have been developed to further enhance enantiomeric separation, allowing for the simultaneous analysis of numerous DL-amino acid pairs in a single chromatographic run. researchgate.net

A summary of these novel derivatization strategies is presented below.

Derivatization StrategyReagent ExampleTarget Functional GroupPrimary Analytical EnhancementSource(s)
Acylation Pentafluorobenzoyl fluorideN-terminus, Tyrosine, LysineIncreased MS sensitivity and simplified fragmentation nih.gov
Fixed-Charge Tagging Ethereal diazomethaneCarboxyl groupsImproved ionization and predictable fragmentation researchgate.net
Selective Peptide Derivatization (SPD) N/AN-terminal amino acidsImproved separation and increased MS sensitivity genscript.com
Chiral Derivatization DMT-(S)-Pro-OSuAmino groupsEnhanced enantiomeric separation for LC-MS analysis researchgate.net

Development of Optimized Purification Protocols for Racemic and Diastereomeric Peptides

The purification of synthetic peptides, particularly those containing a mix of D and L residues, is a critical step to remove impurities such as deletion sequences, incompletely deprotected peptides, and by-products from the synthesis process. bachem.com The presence of multiple stereoisomers in racemic and diastereomeric mixtures adds a layer of complexity to purification.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most widely used method for peptide purification. bachem.commdpi.com This technique separates the target peptide from impurities based on hydrophobicity, typically using a C18-modified silica (B1680970) stationary phase and a gradient of increasing organic solvent (like acetonitrile) in water, often with trifluoroacetic acid (TFA) as an ion-pairing agent. bachem.com

However, for large-scale production and complex separations, more advanced protocols have been developed. Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) represents a significant advancement, offering higher capacity and yields (typically 10% higher) while reducing solvent consumption by over 30% compared to traditional single-column batch chromatography. bachem.com

For smaller scale applications, such as in proteomics research, "stop-and-go-extraction tips" (StageTips) provide an economical and efficient method for micro-purification, concentration, and fractionation of peptide mixtures before mass spectrometry analysis. nih.gov These modified pipette tips can contain various chromatographic surfaces (reversed phase, ion-exchange) to clean and concentrate samples in minutes. nih.gov

Alternative technologies like membrane filtration, including ultrafiltration, are also gaining traction as cost-effective and productive methods for peptide purification. mdpi.com These methods separate molecules based on size and can be integrated with other techniques to achieve high purity. For instance, ultrafiltration combined with solid-phase extraction (SPE) is an efficient method for purifying peptides from complex biological fluids. sigmaaldrich.com

The table below compares key features of these purification protocols.

Purification ProtocolPrinciple of SeparationTypical ScaleKey AdvantagesSource(s)
Reversed-Phase HPLC (RP-HPLC) HydrophobicityAnalytical to PreparativeHigh resolution, well-established, versatile bachem.commdpi.com
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) Hydrophobicity (continuous process)Large-scale productionHigher yield, reduced solvent consumption, increased capacity bachem.com
StageTips Adsorption (various surfaces)Micro-scale (Proteomics)Economical, fast for small samples, disposable nih.gov
Membrane Filtration (Ultrafiltration) Size exclusionLab to IndustrialCost-effective, high throughput, can be integrated with other methods mdpi.comsigmaaldrich.com

High-Throughput Screening Approaches for DL-Peptide Libraries and Mixtures

High-throughput screening (HTS) is essential for discovering peptides with specific biological activities from large, diverse libraries. The inclusion of D-amino acids in these libraries vastly expands the chemical space, offering peptides with potentially greater stability and unique binding properties.

Several HTS methodologies are compatible with DL-peptide libraries. One straightforward approach is a competitive binding assay, where library compounds are tested for their ability to displace a known, fluorescently labeled peptide from its target protein. drugtargetreview.com The readout is a simple change in fluorescence, making the assay fast, inexpensive, and easy to implement in microplate formats (96-, 384-, or 1536-well plates). drugtargetreview.combmglabtech.com

For screening exceptionally large libraries, more advanced platforms are required. The "one-bead one-compound" (OBOC) method allows for the synthesis of massive libraries on solid support beads. nih.gov These libraries can be screened using systems like Fiber-Optic Array Scanning Technology (FAST), which can analyze bead-based libraries at a rate of millions of compounds per minute. nih.gov This platform is suitable for libraries of non-natural polymers, including those with DL-amino acid building blocks. nih.gov

Affinity Selection-Mass Spectrometry (AS-MS) is another powerful technique for screening libraries of up to a billion compounds. nih.govacs.org In this method, the entire library is incubated with a target protein, and the compounds that bind are isolated and identified by tandem mass spectrometry. This workflow has been successfully used to screen peptide libraries containing noncanonical components, including D-amino acids, to identify potent binders against various protein targets. acs.org

The following table outlines different HTS approaches applicable to DL-peptide libraries.

HTS ApproachPrincipleLibrary SizeThroughputKey FeaturesSource(s)
Competitive Binding Assay Displacement of a fluorescent probe10,000s - 100,000sHighSimple, cost-effective, microplate reader-based drugtargetreview.combmglabtech.com
Fiber-Optic Array Scanning (FAST) Direct screening of bead-based librariesMillions to BillionsUltra-High (~5M compounds/min)Screens OBOC libraries; suitable for non-natural polymers nih.gov
Affinity Selection-Mass Spectrometry (AS-MS) Target-based affinity capture and MS identificationMillions to BillionsHighScreens mixtures in solution; identifies binders directly acs.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA?

  • Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by purification via reverse-phase HPLC. Characterization requires mass spectrometry (MS) for molecular weight verification and NMR (1H, 13C) to confirm stereochemistry and sequence integrity. DL-amino acids complicate purity assessment; tandem MS or ion mobility spectrometry can resolve enantiomeric impurities . Stability testing under varying pH and temperature conditions is critical for reproducibility .

Q. How should researchers design experiments to assess the peptide's stability in physiological buffers?

  • Answer : Use accelerated degradation studies: incubate the peptide in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and serum-containing media at 37°C. Sample aliquots at intervals (0h, 24h, 48h) and analyze via HPLC-MS to quantify degradation products. Include controls with protease inhibitors (e.g., PMSF) to distinguish enzymatic vs. chemical hydrolysis .

Q. What are the best practices for validating bioactivity assays for this peptide?

  • Answer : Prioritize orthogonal assays:

  • In vitro: Receptor binding assays (e.g., SPR, fluorescence polarization) to measure affinity.
  • Functional assays: cAMP/GTPγS assays for G-protein-coupled receptor (GPCR) activity.
  • Negative controls: Use scrambled-sequence analogs to confirm specificity. Validate results across ≥3 independent replicates and report statistical power (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for DL-amino acid-containing peptides?

  • Answer : Contradictions often arise from enantiomeric heterogeneity or aggregation. Strategies:

  • Analytical rigor: Use circular dichroism (CD) to confirm secondary structure and dynamic light scattering (DLS) to detect aggregates.
  • Theoretical modeling: Compare MD simulations (e.g., GROMACS) of DL vs. L-configurations to predict conformational stability .
  • Replicate studies: Cross-validate findings in multiple cell lines or animal models to rule out system-specific artifacts .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this peptide?

  • Answer : Use in silico platforms like SwissADME or ADMETLab to predict logP, solubility, and CYP450 interactions. For tissue permeability, apply the Caco-2 cell model in silico (e.g., GastroPlus). MD simulations (AMBER/CHARMM) can model blood-brain barrier penetration if applicable. Always calibrate predictions with experimental data (e.g., rodent pharmacokinetics) .

Q. How should experimental protocols be optimized to minimize batch-to-batch variability in peptide synthesis?

  • Answer :

  • Process controls: Standardize resin swelling time, coupling efficiency (monitor via Kaiser test), and cleavage conditions (e.g., TFA concentration, scavengers).
  • Quality metrics: Set acceptance criteria for purity (≥95% by HPLC) and enantiomeric excess (≥98% by chiral HPLC).
  • Documentation: Adopt FAIR data principles—publish synthesis protocols in repositories like Zenodo with DOI links .

Q. What strategies are recommended for integrating this peptide into multifunctional drug delivery systems?

  • Answer :

  • Conjugation chemistry: Use heterobifunctional linkers (e.g., SMCC) for site-specific attachment to nanoparticles or PEG chains.
  • In vivo tracking: Label with near-infrared fluorophores (e.g., Cy7) for biodistribution studies.
  • Safety profiling: Include hemolysis assays (RBC lysis) and cytokine release tests (e.g., IL-6, TNF-α) in preclinical models .

Methodological Resources

  • Data Repositories : Deposit raw MS/NMR data in ChEMBL or PeptideAtlas for community validation .
  • Ethical Compliance : Adhere to institutional guidelines for peptide synthesis and animal testing, as highlighted in and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.